Cas no 22283-13-2 (6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a versatile heterocyclic compound featuring both amino and chloroacetyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyrimidine-2,4-dione core provides a robust scaffold for further derivatization, while the reactive chloroacetyl moiety enables selective modifications, such as nucleophilic substitutions or cyclizations. This compound is particularly useful in the development of biologically active molecules, including potential therapeutic agents targeting enzyme inhibition or receptor modulation. Its well-defined structure and functional group reactivity ensure consistent performance in synthetic pathways, offering researchers a reliable building block for complex molecular architectures.
6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
22283-13-2 structure
Product Name:6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:22283-13-2
MF:C6H6ClN3O3
MW:203.583139896393
MDL:MFCD24459767
CID:282055
PubChem ID:254696
Update Time:2025-09-27

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(2-chloroacetyl)-
    • 6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione
    • 4-Amino-5-chloracetyluracil
    • 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
    • 6-Amino-5-chloracetyl-1,2,3,4-tetrahydro-pyrimidindion-(2,4)
    • 6-amino-5-chloroacetyl-1H-pyrimidine-2,4-dione
    • AC1L5QSJ
    • AC1Q6G16
    • AG-K-73260
    • AR-1H0905
    • CTK4E9099
    • NSC79222
    • 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • NSC-79222
    • DTXSID80291939
    • EN300-8206271
    • Z1508666581
    • 22283-13-2
    • 5-chloroacetyl-6-aminouracil
    • MDL: MFCD24459767
    • Inchi: 1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13)
    • InChI Key: MKPYZDPKJIIYNG-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(NC(NC=1N)=O)=O)=O

Computed Properties

  • Exact Mass: 203.00988
  • Monoisotopic Mass: 203.009769
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.554
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.563
  • PSA: 101.29
  • LogP: -0.35190

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview

6-Amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS Registry Number 22283-13-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a tetrahydropyrimidine ring system with two keto groups at positions 2 and 4, an amino group at position 6, and a chloroacetyl substituent at position 5. These structural features contribute to its unique chemical properties and biological functions.

The synthesis of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the product. The chloroacetyl group at position 5 plays a crucial role in modulating the reactivity of the molecule, making it a valuable intermediate in various chemical transformations.

In terms of biological activity, this compound has been extensively studied for its potential as an enzyme inhibitor. Recent studies have demonstrated that 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potent inhibitory effects on certain proteases and kinases. These findings suggest that it could serve as a lead compound for the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The amino group at position 6 is particularly important for its interaction with target enzymes, as it facilitates hydrogen bonding and enhances binding affinity.

The pharmacokinetic properties of this compound have also been investigated in preclinical models. Research indicates that it demonstrates moderate bioavailability and acceptable pharmacokinetic profiles in animal studies. However, further studies are required to optimize its pharmacokinetic parameters for potential clinical applications. The tetrahydropyrimidine ring system contributes to the overall stability of the molecule in vivo, which is essential for maintaining its efficacy over time.

In addition to its biological applications, 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its versatility as a building block makes it a valuable asset in medicinal chemistry. Recent research has highlighted its utility in the synthesis of bioactive compounds with improved pharmacological profiles.

The structural elucidation and characterization of this compound have been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide critical insights into the molecular structure and purity of the compound. The presence of the chloroacetyl group at position 5 was confirmed by analyzing its characteristic NMR signals and mass fragmentation patterns.

In conclusion,6-amino-5-(2-chloroacetyl)-1,tetrahydropyrimidine-1,tetrahydropyrimidine is a multifaceted compound with promising applications in drug discovery and chemical synthesis. Its unique structural features and biological activities make it a subject of ongoing research interest. As new findings emerge from ongoing studies,CAS No 83 will continue to play a pivotal role in advancing our understanding of tetrahydropyrimidinediones and their potential therapeutic uses.

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